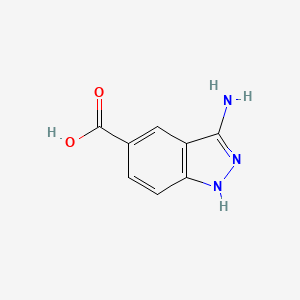

3-amino-1H-indazole-5-carboxylic Acid

Descripción general

Descripción

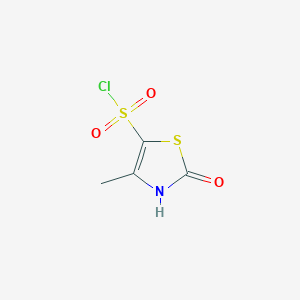

3-amino-1H-indazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Triazole-Based Scaffolds

3-Amino-1H-indazole-5-carboxylic acid has been utilized in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. These compounds are important for creating triazole-based scaffolds, which are crucial in the preparation of peptidomimetics and biologically active compounds. The chemistry of these compounds is influenced by the possibility of undergoing the Dimroth rearrangement. To address this, a protocol based on ruthenium-catalyzed cycloaddition has been developed, allowing for the preparation of protected versions of this triazole amino acid. These amino acids are used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Antitumor Activity

The indazole derivative 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide has been synthesized for its potential antitumor activity. The compound has been structurally characterized and shows distinct effective inhibition on various cancer cell lines (Lu et al., 2020).

Novel Ligands for Medicinal Chemistry

Research has been conducted to obtain novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, which contain the triazole moiety. These ligands are used in medicinal chemistry and metal complex catalysis. This involves synthesizing previously unknown N-unsubstituted azido-1H-pyrazole-3-carboxylic acids and joining these fragments to various framework structures (Dalinger et al., 2020).

Development of Antifungal Agents

A study has been conducted on the synthesis of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives as potential antifungal agents. The synthesized compounds have shown promising antifungal activity and can be further optimized for therapeutic applications (Nikalje et al., 2015).

Synthesis Techniques

Research has also focused on the synthesis technology of 3-Amino-triazole-5-carboxylic acid, exploring factors such as material ratio, reaction temperature, and water consumption to optimize the yield and purity of the compound (Xiao-hong, 2011).

Mecanismo De Acción

Target of Action

The primary target of 3-amino-1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity and regulating lymphocyte trafficking .

Mode of Action

The compound interacts with its target, the S1P1 receptor, through a process of activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 induces peripheral blood lymphopenia . This dual action is exploited in the development of receptor-desensitizing agents for the treatment of multiple sclerosis .

Biochemical Pathways

The compound affects the sphingosine-1-phosphate (S1P) pathway, which is involved in a variety of cellular processes including cell growth, survival, and migration . By interacting with the S1P1 receptor, the compound can influence these processes and potentially alter disease progression .

Result of Action

The interaction of this compound with the S1P1 receptor results in changes at the molecular and cellular levels. Specifically, S1P1 activation maintains endothelial barrier integrity, while its desensitization leads to peripheral blood lymphopenia . These effects can have therapeutic implications, particularly in the context of diseases like multiple sclerosis .

Safety and Hazards

The safety information for 3-amino-1H-indazole-5-carboxylic Acid indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Direcciones Futuras

The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indazole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Análisis Bioquímico

Biochemical Properties

3-amino-1H-indazole-5-carboxylic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been reported to inhibit protein synthesis

Cellular Effects

Some indazole derivatives have been shown to inhibit cell growth . For example, a compound similar to this compound, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

Propiedades

IUPAC Name |

3-amino-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQMUOUKUEJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

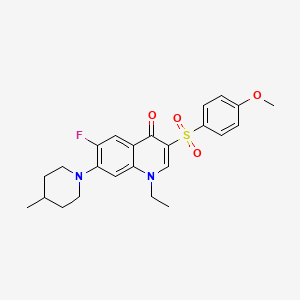

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)

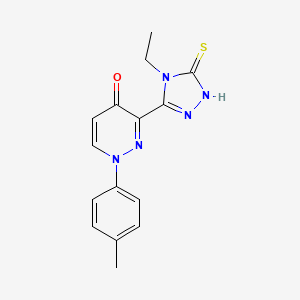

![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)

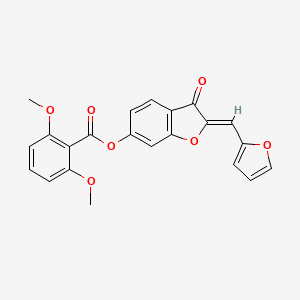

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)

![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3002726.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B3002735.png)